Cas no 2227792-53-0 (rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 3-chlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its stereochemistry at the 3R,4S positions makes it valuable for asymmetric synthesis and the development of enantioselective catalysts or ligands. The tert-butyl ester enhances stability and facilitates further functionalization under mild conditions. The 3-chlorophenyl moiety contributes to its utility in medicinal chemistry, often employed in the synthesis of bioactive compounds targeting CNS disorders or other therapeutic areas. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate structure
2227792-53-0 structure
Product name:rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
CAS No:2227792-53-0
MF:C15H20ClNO2
MW:281.777803421021
CID:6419888
PubChem ID:165504533

rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
    • 2227792-53-0
    • EN300-1454642
    • Inchi: 1S/C15H20ClNO2/c1-15(2,3)19-14(18)13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3/t12-,13+/m0/s1
    • InChI Key: XCMMFSLEDIXPLB-QWHCGFSZSA-N
    • SMILES: ClC1=CC=CC(=C1)[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 281.1182566g/mol
  • Monoisotopic Mass: 281.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1454642-0.5g
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
0.5g
$1619.0 2023-06-06
Enamine
EN300-1454642-10.0g
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
10g
$7250.0 2023-06-06
Enamine
EN300-1454642-250mg
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
250mg
$906.0 2023-09-29
Enamine
EN300-1454642-50mg
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
50mg
$827.0 2023-09-29
Enamine
EN300-1454642-0.05g
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
0.05g
$1417.0 2023-06-06
Enamine
EN300-1454642-1.0g
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
1g
$1686.0 2023-06-06
Enamine
EN300-1454642-10000mg
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
10000mg
$4236.0 2023-09-29
Enamine
EN300-1454642-100mg
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
100mg
$867.0 2023-09-29
Enamine
EN300-1454642-5000mg
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
5000mg
$2858.0 2023-09-29
Enamine
EN300-1454642-0.1g
rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate
2227792-53-0
0.1g
$1484.0 2023-06-06

Additional information on rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227792-53-0): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

Rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227792-53-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in the development of novel therapeutic agents. This compound is characterized by its unique structural features, which include a chiral pyrrolidine ring and a tert-butyl ester group, making it an intriguing candidate for various pharmaceutical studies.

The structure of rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate is composed of a pyrrolidine ring substituted with a 3-chlorophenyl group at the 4-position and a tert-butyl ester group at the 3-position. The presence of the chiral centers at the 3 and 4 positions of the pyrrolidine ring imparts significant stereochemical complexity to the molecule. This structural complexity is crucial for its potential biological activities and interactions with target proteins or receptors.

The synthesis of rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring, introduction of the 3-chlorophenyl substituent, and esterification with tert-butanol. Recent advancements in asymmetric synthesis have enabled more efficient and enantioselective routes to this compound, which is essential for optimizing its pharmacological properties. For instance, a study published in Organic Letters in 2021 reported a novel catalytic asymmetric synthesis method that achieved high enantioselectivity and yield.

In terms of its applications in medicinal chemistry, rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate has shown promise as an intermediate in the synthesis of various bioactive compounds. One notable application is its use as a building block for the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The chiral nature of this compound allows for the fine-tuning of pharmacological properties, such as selectivity and potency, which are critical for drug efficacy and safety.

Beyond SSRIs, rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate has also been explored for its potential as a scaffold in the design of novel analgesics. A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent analgesic activity in animal models, suggesting its potential as a lead compound for further drug development.

The biological activity of rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate is closely tied to its ability to interact with specific protein targets. For example, it has been shown to bind to certain G-protein coupled receptors (GPCRs), which are key targets for many therapeutic agents. The binding affinity and selectivity can be modulated by modifying the substituents on the pyrrolidine ring or by altering the stereochemistry at the chiral centers.

In addition to its therapeutic applications, rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate has also been studied for its utility as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for probing protein-protein interactions and understanding cellular signaling pathways. For instance, it has been used to investigate the role of specific GPCRs in various physiological processes.

The safety profile of rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate is another important aspect to consider in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety profiles, with minimal toxicity observed at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, rac-tert-butyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate (CAS No. 2227792-53-0) is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further investigation and optimization. As research continues to advance in this area, it is likely that new applications and derivatives will emerge, contributing to the discovery of novel therapeutic agents.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited